3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its diverse biological activities. It belongs to the class of hydantoins, which are derivatives of imidazolidine-2,4-dione. These compounds have been extensively studied for their potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with 4-methylphenylamine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: Research has shown its potential as an antitumor agent, with studies demonstrating its efficacy against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A parent compound with similar biological activities.
4-Methylphenylamine: A precursor used in the synthesis of the target compound.
Hydantoins: A class of compounds with diverse therapeutic applications.
Uniqueness
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
983-01-7 |
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Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28) |
InChI Key |
CAEXVQZQFATENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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